molecular formula C7H8BrN3 B2859645 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1484652-42-7

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B2859645
CAS RN: 1484652-42-7
M. Wt: 214.066
InChI Key: GRNJWBVCGMDMDE-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the CAS Number: 1484652-42-7 . It has a molecular weight of 214.06 . The IUPAC name for this compound is (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is 1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3 . This provides a standardized way to represent the compound’s structure using text.

It is stored at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . These derivatives have been evaluated against Leishmania aethiopica and Plasmodium berghei, revealing significant potential as pharmacophores for developing safe and effective treatments for these diseases.

Synthesis of Imidazoles

Imidazoles are crucial in various applications, from pharmaceuticals to agrochemicals. The subject compound serves as a starting material in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .

Development of Bioactive Compounds

The versatility of the pyrazole ring in the compound allows for its use in creating a range of bioactive compounds. It has been involved in reactions with various nucleophiles to produce new heterocycles with potential biological activities .

Pharmaceutical Research

In pharmaceutical research, this compound is a valuable intermediate. It can be used to synthesize various pharmaceutical compounds, including inhibitors that have shown to act against liver alcohol dehydrogenase .

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the creation of pyrazole derivatives. These derivatives are important for their diverse pharmacological effects and are used in the synthesis of compounds with antileishmanial and antimalarial properties .

Industrial Applications

In the industrial sector, this compound is supplied for early discovery research, indicating its role in the development of new chemicals and materials . It’s also a part of unique chemical collections used for various industrial research purposes.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJWBVCGMDMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile

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